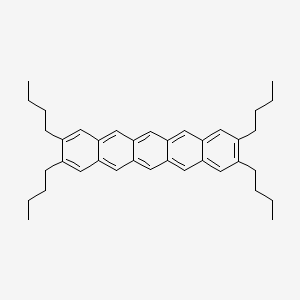

2,3,9,10-Tetrabutylpentacene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

499138-97-5 |

|---|---|

Molecular Formula |

C38H46 |

Molecular Weight |

502.8 g/mol |

IUPAC Name |

2,3,9,10-tetrabutylpentacene |

InChI |

InChI=1S/C38H46/c1-5-9-13-27-17-31-21-35-25-37-23-33-19-29(15-11-7-3)30(16-12-8-4)20-34(33)24-38(37)26-36(35)22-32(31)18-28(27)14-10-6-2/h17-26H,5-16H2,1-4H3 |

InChI Key |

SRPPQYLZHUEQDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC2=CC3=CC4=CC5=CC(=C(C=C5C=C4C=C3C=C2C=C1CCCC)CCCC)CCCC |

Origin of Product |

United States |

Computational Investigations of Molecular and Electronic Structure of 2,3,9,10 Tetrabutylpentacene

Theoretical Frameworks for Electronic Structure Determination

The electronic structure of organic molecules like 2,3,9,10-tetrabutylpentacene is commonly investigated using various quantum chemical methods. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy. techscience.comresearchgate.net Within the DFT framework, several functionals are employed to approximate the exchange-correlation energy. Common choices for organic molecules include hybrid functionals like B3LYP and PBE0, which incorporate a portion of the exact Hartree-Fock exchange. techscience.com

For studying excited-state properties, such as absorption spectra, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. researchgate.net The choice of basis set is also crucial for obtaining accurate results. Basis sets like 6-31G(d) or larger ones, such as 6-311++G(d,p), are typically used to provide a good description of the molecular orbitals. researchgate.net The computational investigation of molecular properties often begins with a geometry optimization to find the lowest energy structure of the molecule. uni-muenchen.de

Frontier Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the electronic behavior of a molecule. semanticscholar.org They play a crucial role in determining the electronic transitions, charge transport properties, and chemical reactivity.

The HOMO is the highest energy orbital that contains electrons. For organic semiconductors, the energy of the HOMO is related to the ionization potential, which is the energy required to remove an electron from the molecule. A higher HOMO energy level indicates that the molecule can be more easily oxidized. In the context of this compound, the butyl substituents, being electron-donating groups, are expected to raise the HOMO energy level compared to unsubstituted pentacene (B32325). The spatial distribution of the HOMO in pentacene and its derivatives is typically a π-orbital delocalized over the aromatic core.

The LUMO is the lowest energy orbital that is empty of electrons. The energy of the LUMO is related to the electron affinity, which is the energy released when an electron is added to the molecule. A lower LUMO energy level indicates that the molecule can more readily accept an electron. The butyl groups in this compound are expected to have a smaller effect on the LUMO energy compared to the HOMO energy. Similar to the HOMO, the LUMO in pentacene derivatives is a π*-orbital delocalized over the pentacene backbone.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| Pentacene | -4.85 | -2.96 | 1.89 | DFT/B3LYP |

| 6,13-Bis(triisopropylsilylethynyl)pentacene | -5.12 | -3.31 | 1.81 | Cyclic Voltammetry |

| Pentacenequinone-fused Porphyrin (AM1) | - | - | 1.89 | Optical |

| Pentacene-fused Porphyrin (AM6) | - | - | 1.65 | Optical nih.gov |

Electron Density Distribution and Molecular Electrostatic Potential Mapping

The electron density distribution reveals how electrons are distributed within a molecule. The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. uni-muenchen.denih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov

For this compound, the π-system of the pentacene core is expected to be an electron-rich region, leading to a negative electrostatic potential above and below the plane of the aromatic rings. The butyl substituents, being electron-donating, would further increase the electron density on the pentacene core. A computational study on 2,3,9,10-tetranitropentacene, which has electron-withdrawing nitro groups, showed significant positive potential in the central region of the molecule. nih.gov In contrast, for this compound, this region is expected to be less positive or even negative due to the electron-donating nature of the butyl groups.

Supramolecular Organization and Solid State Crystal Structures of 2,3,9,10 Tetrabutylpentacene

Crystal Packing Motifs and Polymorphism

The arrangement of molecules in the crystalline state, or crystal packing, is governed by a delicate balance of intermolecular forces. For large, planar aromatic molecules like pentacene (B32325), these interactions lead to several common packing motifs.

Identification of Preferred Packing Geometries (e.g., Herringbone, π-Stacked)

In the solid state, unsubstituted pentacene typically adopts a herringbone packing motif, which is characterized by an edge-to-face arrangement of adjacent molecules, minimizing direct π-orbital overlap. However, the introduction of substituents, particularly at the 6 and 13 positions, can dramatically alter this arrangement, often favoring π-stacking motifs. These π-stacked arrangements can be further categorized as either face-to-face or slip-stacked.

In slip-stacked arrangements, the pentacene cores are co-facial but displaced relative to one another along their long or short axes. This slip-stacking is a common feature in substituted pentacenes and is crucial for facilitating charge transport. The interplanar distance in these stacks is a key parameter, with values around 3.4 Å being typical, which is consistent with van der Waals radii. researchgate.net For various aryl-substituted pentacenes, π-stacking distances have been observed in the range of 3.28 Å to 3.57 Å. beilstein-journals.orgnih.gov

Steric Influence of Butyl Substituents on Packing

The size and placement of substituents play a pivotal role in dictating the solid-state packing. Bulky groups, such as the tert-butyl groups, can enforce a more ordered packing arrangement than smaller substituents like methyl groups, which can sometimes lead to amorphous materials. uky.edu The presence of four butyl groups on the pentacene core in 2,3,9,10-tetrabutylpentacene is expected to exert significant steric influence.

This substitution pattern can prevent the close-packed herringbone structure of unsubstituted pentacene and instead promote a columnar, π-stacked arrangement. The alkyl chains of the butyl groups can induce what is known as the "fastener effect," where intermolecular van der Waals interactions between the alkyl chains of adjacent molecules help to enforce a tighter π-stacking of the aromatic cores. nih.gov This effect has been observed to enhance charge carrier mobility in other alkyl-substituted aromatic systems. nih.gov The specific conformation and orientation of the butyl groups will ultimately determine the precise packing motif and the degree of π-orbital overlap between adjacent pentacene units.

Intermolecular Interactions Governing Solid-State Architecture

The solid-state structure of molecular crystals is the result of a complex interplay of various non-covalent interactions. In the case of this compound, these include π-π stacking, C-H...π interactions, and van der Waals forces.

Quantitative Analysis of π-π Stacking Interactions

The π-π stacking interactions are a dominant force in the assembly of substituted pentacenes. The strength of these interactions is highly dependent on the degree of overlap between the π-systems of adjacent molecules. In slip-stacked structures, the projected π-surface overlap can vary significantly depending on the substituents. For some 6,13-disubstituted pentacenes, this overlap has been calculated to range from 20% to nearly 40%. researchgate.net

The interplanar distance between stacked pentacene units is a critical parameter for quantifying π-π interactions. The following table provides representative π-stacking distances observed in various substituted pentacene derivatives, which can serve as a reference for what might be expected for this compound.

| Substituted Pentacene Derivative | π-Stacking Interplanar Distance (Å) |

| Phenyl-substituted pentacene | ~3.40 nih.gov |

| Biphenyl-substituted pentacene | 3.28 and 3.35 nih.gov |

| Anthracenyl-substituted pentacene | ~3.57 beilstein-journals.org |

| Various ethynyl-substituted pentacenes | 3.41 ± 0.03 researchgate.net |

These distances are influenced by the electronic nature and steric bulk of the substituents.

Elucidation of C-H...π and Alkyl-Alkyl Interactions

Furthermore, the interactions between the alkyl chains of the butyl groups are crucial. These alkyl-alkyl interactions, a form of van der Waals force, can lead to the aforementioned "fastener effect," promoting a more ordered and compact packing of the pentacene cores. nih.gov

Role of Van der Waals Forces and Other Non-Covalent Interactions

Van der Waals forces are the collective term for the attractive or repulsive forces between molecules, including London dispersion forces, dipole-dipole interactions, and dipole-induced dipole interactions. nih.gov For a nonpolar molecule like this compound, London dispersion forces are the primary component of the van der Waals interactions. These forces arise from the temporary fluctuations in electron density that create transient dipoles. nih.gov

The large surface area of the pentacene core and the presence of the butyl chains provide ample opportunity for these dispersion forces to act, contributing significantly to the cohesive energy of the crystal. The planarity of the aromatic systems allows for attractive interactions to be maximized, while the slip-stacked arrangement helps to minimize steric repulsion. molaid.com All these non-covalent interactions work in concert to determine the final, most thermodynamically stable, supramolecular assembly in the solid state.

Self-Assembly Mechanisms on Substrates

The self-assembly of functionalized pentacene molecules on various substrates is a complex process governed by a delicate balance of intermolecular and molecule-substrate interactions. This process is fundamental to the formation of well-ordered thin films, which are essential for the performance of organic electronic devices.

The self-organization of pentacene derivatives is primarily driven by non-covalent interactions, including π-π stacking between the aromatic cores, van der Waals forces between the alkyl substituents, and interactions between the molecules and the substrate surface. The substitution pattern and the nature of the substituents play a crucial role in directing the assembly process.

For instance, the introduction of bulky substituents like tert-butyl groups has been shown to significantly alter the solid-state packing of pentacenes. mdpi.com While unsubstituted pentacene typically exhibits a herringbone packing motif, bulky substituents can enforce a more slipped-stack or even a bricklayer arrangement. beilstein-journals.org The strategic placement of these groups can be used to "engineer" the crystal structure to achieve desired electronic coupling between adjacent molecules. acs.org In the case of this compound, the butyl groups are positioned along the long axis of the pentacene core. This substitution pattern is expected to influence the intermolecular spacing and the degree of π-orbital overlap between neighboring molecules.

Supramolecular scaffolds can also be employed to direct the two-dimensional assembly of pentacene derivatives. nih.govchemrxiv.org These scaffolds, often based on triptycene (B166850) or other rigid molecular building blocks, can pre-organize the pentacene units into specific arrangements, facilitating the formation of well-ordered 2D sheets. nih.govchemrxiv.org This approach allows for a high degree of control over the intermolecular geometry, which is crucial for optimizing properties like singlet fission. nih.gov

The following table summarizes the key interactions that direct the self-organization of functionalized pentacenes:

| Interaction Type | Description | Influence on Self-Assembly |

| π-π Stacking | Attractive, non-covalent interaction between the aromatic rings of adjacent pentacene molecules. | Promotes the formation of columnar or stacked structures, crucial for charge transport. beilstein-journals.org |

| Van der Waals Forces | Weak intermolecular forces between the alkyl (butyl) side chains. | Influences the intermolecular distance and the overall packing density of the molecular assembly. acs.org |

| Molecule-Substrate Interaction | The interaction between the pentacene derivative and the surface of the substrate. | Can dictate the orientation of the molecules (lying down or standing up) and the initial nucleation of crystalline domains. elettra.euresearchgate.net |

| Hydrogen Bonding | Can be introduced through specific functional groups to provide directional control over the self-assembly process. acs.org | Not directly applicable to this compound but a key principle in supramolecular design. |

The nature of the substrate surface plays a pivotal role in determining the morphology of the self-assembled structures of pentacene derivatives. The interplay between molecule-molecule and molecule-substrate interactions can lead to a variety of different packing arrangements and film morphologies.

For example, the deposition of pentacene on metallic surfaces like Cu(119) can lead to the formation of long-range ordered structures where the molecular axes align with the crystallographic directions of the substrate. elettra.eu The substrate can act as a template, guiding the growth of the organic film. Similarly, the use of self-assembled monolayers (SAMs) on dielectric surfaces, such as silicon dioxide, can be used to control the nucleation and growth of pentacene films. researchgate.net The chemical nature of the SAM can influence the orientation of the pentacene molecules, with hydrophobic SAMs often promoting a standing-up orientation that is beneficial for charge transport in field-effect transistors.

The choice of solvent and deposition technique also significantly impacts the resulting morphology. Solution-based deposition methods, which are enabled by the enhanced solubility provided by the butyl groups, allow for the formation of crystalline thin films. The evaporation rate of the solvent and the temperature of the substrate are critical parameters that can be tuned to control the degree of crystallinity and the size of the crystalline domains. mdpi.com

The following table outlines the influence of different substrate types on the self-assembly of pentacene derivatives:

| Substrate Type | Surface Characteristics | Expected Impact on this compound Assembly |

| Inert Surfaces (e.g., Graphite, Gold) | Weakly interacting, atomically flat. | Likely to promote the formation of well-ordered monolayers where molecule-molecule interactions dominate. acs.org |

| Dielectric Surfaces (e.g., SiO2) | Can be modified with Self-Assembled Monolayers (SAMs). | The surface energy and chemical functionality of the SAM can control the orientation and packing of the pentacene molecules. researchgate.net |

| Vicinal Metal Surfaces | Atomically stepped surfaces. | Can induce a high degree of orientational order, with molecules aligning along the step edges. elettra.eu |

The self-assembly of this compound can lead to the formation of both two-dimensional (2D) and three-dimensional (3D) ordered architectures. The dimensionality of the resulting structure is a consequence of the balance between in-plane and out-of-plane intermolecular interactions.

Research on other pentacene derivatives provides insight into the possible structural motifs:

| Structural Motif | Description | Potential for this compound |

| Herringbone | Molecules are arranged in a "herringbone" pattern with edge-to-face interactions. Common for unsubstituted pentacene. beilstein-journals.org | The steric bulk of the four butyl groups may hinder the formation of a classic herringbone structure. |

| Slipped-Stack | Molecules are stacked on top of each other with a lateral displacement. | A likely motif, as the butyl groups could favor a slipped arrangement to minimize steric repulsion while maintaining some π-overlap. beilstein-journals.orgnih.gov |

| Bricklayer | Molecules are arranged in a 2D brick-like pattern. | This arrangement could be facilitated by the specific substitution pattern, potentially leading to good 2D charge transport. beilstein-journals.org |

Charge Transport Phenomena in 2,3,9,10 Tetrabutylpentacene Systems

Fundamental Mechanisms of Carrier Transport in Organic Semiconductors

Charge transport in organic semiconductors can be broadly categorized into two primary regimes: hopping transport and band-like transport. The dominant mechanism is dictated by the degree of electronic coupling between adjacent molecules and the extent of energetic disorder within the material.

In the hopping transport model, charge carriers are considered to be localized on individual molecules and move between adjacent molecules through a series of discrete "hops". This process is incoherent and thermally activated. The rate of hopping is influenced by the energetic disorder of the material and the strength of the electronic coupling between molecules. In many organic semiconductors, particularly those with significant structural or energetic disorder, hopping is the predominant transport mechanism. wikipedia.org

Conversely, band-like transport occurs in highly ordered systems, such as single crystals, where strong intermolecular electronic coupling leads to the formation of delocalized electronic states, or bands. wikipedia.org In this regime, charge carriers are delocalized over multiple molecular units and can move more freely, akin to charge transport in conventional inorganic semiconductors. A key characteristic of band-like transport is a decrease in mobility with increasing temperature, due to scattering by lattice vibrations (phonons). In contrast, hopping mobility typically increases with temperature. wikipedia.org

The transition between these two regimes is not always sharp and can be influenced by factors such as temperature and charge carrier density. For instance, in some pentacene-based systems, a transition from hopping-dominated transport at lower temperatures to more band-like transport at higher temperatures or higher charge carrier densities has been observed. aps.org This crossover behavior highlights the complex nature of charge transport in organic materials. aps.orgrsc.org

The arrangement of molecules in the solid state significantly impacts charge transport. In single crystals of many π-conjugated organic molecules, the charge transport is often anisotropic , meaning that the charge mobility differs along different crystallographic directions. rsc.orgnih.gov This anisotropy arises from the direction-dependent variations in the intermolecular electronic coupling (transfer integrals) and the molecular packing. For example, charge transport can be more efficient along the direction of π–π stacking compared to other directions. rsc.org

Device Architectures for Charge Transport Characterization (e.g., Organic Field-Effect Transistors)

Organic Field-Effect Transistors (OFETs) are a primary tool for characterizing the charge transport properties of organic semiconductors like 2,3,9,10-tetrabutylpentacene. frontiersin.orgsigmaaldrich.comresearchgate.net An OFET is a three-terminal device consisting of a source, a drain, and a gate electrode, separated by a dielectric layer. The organic semiconductor serves as the active channel material.

By applying a voltage to the gate electrode, an electric field is generated that modulates the concentration of charge carriers in the semiconductor channel. This, in turn, controls the current flowing between the source and drain electrodes. researchgate.net The key performance parameters of an OFET, such as charge carrier mobility and the on/off current ratio, provide direct insights into the charge transport characteristics of the organic semiconductor. frontiersin.orgresearchgate.net

The basic structure of an OFET allows for the investigation of fundamental transport phenomena. For example, the temperature dependence of the mobility can help to distinguish between hopping and band-like transport mechanisms. aps.org Furthermore, by fabricating OFETs on single crystals with defined orientations, the anisotropic nature of charge transport can be systematically studied. rsc.org Various OFET architectures, such as top-gate, bottom-gate, top-contact, and bottom-contact, are employed to optimize device performance and study the influence of interfaces on charge transport. tcichemicals.comabo.fi

Table 1: Comparison of OFET Performance for Different Organic Semiconductors This table provides a general comparison and values can vary based on fabrication conditions.

| Organic Semiconductor | Typical Hole Mobility (cm²/Vs) | On/Off Ratio | Processing Method |

|---|---|---|---|

| Pentacene (B32325) | 0.1 - 1.0 | 10⁶ - 10⁸ | Vacuum Deposition |

| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | 1.0 - 10.0 | > 10⁷ | Vacuum Deposition |

| aps.orgBenzothieno[3,2-b] aps.orgbenzothiophene (BTBT) derivatives | ~10.0 - 40.0 | > 10⁶ | Solution & Vacuum |

Theoretical Models for Charge Transfer Rates

To gain a deeper, molecular-level understanding of charge transport, theoretical models are employed to calculate charge transfer rates between adjacent molecules.

Marcus theory is a cornerstone for describing electron transfer reactions, including charge hopping in organic semiconductors. wikipedia.orgresearchgate.netwiley-vch.de It provides a framework for calculating the rate of charge transfer between a donor and an acceptor molecule. The theory considers the reorganization energy (the energy required to distort the molecular geometries of the donor and acceptor and to reorganize the surrounding solvent or matrix upon charge transfer) and the Gibbs free energy change of the reaction. wikipedia.orgwiley-vch.de The rate is predicted to have a parabolic dependence on the driving force, leading to the famous "Marcus inverted region" where the rate decreases at very high driving forces. researchgate.net

While classical Marcus theory has been instrumental, more advanced quantum mechanical models are often necessary to accurately describe charge transport in organic materials. libretexts.org These models incorporate quantum effects such as nuclear tunneling and the influence of specific vibrational modes on the charge transfer process. wolfram.com By considering the detailed electronic structure and vibrational properties of the molecules, these advanced models can provide a more nuanced picture of charge transport, especially in cases where classical approximations break down.

Computational simulations play a vital role in predicting and understanding the charge mobility of organic semiconductors. frontiersin.org These simulations typically involve a multi-scale approach. First, quantum chemistry calculations are used to determine the electronic properties of individual molecules and the electronic couplings between them in various arrangements. These parameters, including reorganization energies and transfer integrals, are then used as input for charge transport simulations.

Interfacial Engineering for Optimized Carrier Injection and Extraction

The performance and efficiency of organic field-effect transistors (OFETs) based on this compound are critically dependent on the interfaces within the device structure. Specifically, the interface between the organic semiconductor and the gate dielectric, as well as the interface between the semiconductor and the source/drain electrodes, play a pivotal role in modulating charge carrier transport. Effective interfacial engineering is therefore a key strategy to optimize carrier injection from the electrodes into the active layer and to ensure efficient charge extraction, ultimately enhancing device performance.

Semiconductor/Dielectric Interface Effects on Transport

The chemical nature and surface energy of the dielectric material have a profound effect on the growth and ordering of the this compound molecules. A smooth and chemically inert dielectric surface is generally preferred to promote the formation of large, well-ordered crystalline domains of the organic semiconductor. The presence of surface defects, impurities, or dangling bonds on the dielectric can act as charge trapping sites, immobilizing charge carriers and impeding their transport through the channel.

A critical factor at the semiconductor/dielectric interface is the presence of hydroxyl (-OH) groups, which are common on the surface of conventional silicon dioxide (SiO₂) dielectrics. These hydroxyl groups are known to act as deep electron traps, which can severely hinder or completely suppress n-type conduction in many organic semiconductors. While this compound is primarily known as a p-type semiconductor, the presence of such traps can still negatively impact hole transport by creating a disordered interfacial environment. To mitigate these effects, hydroxyl-free polymer dielectrics or surface treatments of SiO₂ with hydrophobic agents are often employed.

The roughness of the dielectric surface is another important parameter. A smoother dielectric surface generally leads to better molecular ordering and higher carrier mobility. Increased surface roughness can disrupt the molecular packing of the this compound, leading to a higher density of grain boundaries and structural defects that scatter charge carriers and reduce mobility.

The dielectric constant of the insulator also plays a role. High-k dielectrics can enable device operation at lower gate voltages. However, strong polarization effects at the interface with high-k dielectrics can sometimes lead to charge carrier localization and a reduction in mobility.

| Dielectric Material | Key Interfacial Consideration | Impact on Transport in Organic Semiconductors |

| Silicon Dioxide (SiO₂) | Presence of silanol (B1196071) (Si-OH) groups | Can act as electron traps, hindering n-type behavior and potentially disrupting p-type transport. |

| Polymer Dielectrics (e.g., BCB, PMMA) | Hydroxyl-free nature, surface energy | Can lead to improved n-type behavior and better interfacial properties for both p- and n-type transport. |

| High-k Dielectrics | Strong polarization effects | Can lead to carrier localization and reduced mobility. |

Organic Semiconductor/Electrode Contact Resistance Analysis

The origin of contact resistance is multifaceted and includes factors such as the energy barrier for charge injection from the electrode to the semiconductor (Schottky barrier), the morphology of the semiconductor at the contact, and any chemical interactions or interface dipoles that may form.

The work function of the electrode material is a critical parameter for efficient charge injection. For a p-type semiconductor like this compound, electrodes with a high work function (e.g., gold, platinum) are generally chosen to minimize the energy barrier for hole injection. Conversely, for n-type transport, low work function metals would be required.

The morphology of the this compound film at the electrode interface also significantly impacts contact resistance. Poor wetting of the semiconductor on the electrode material or the formation of a disordered region near the contact can impede efficient charge injection. Various surface treatments of the electrodes or the use of a thin buffer layer can improve the interface and reduce contact resistance.

The analysis of contact resistance is typically performed using methods like the transmission line method (TLM). This technique involves fabricating transistors with varying channel lengths and plotting the total device resistance against the channel length. The y-intercept of this plot provides a measure of the contact resistance.

| Parameter | Influence on Contact Resistance |

| Electrode Work Function | Mismatch with the semiconductor's energy levels creates an injection barrier (Schottky barrier). |

| Interfacial Morphology | Disordered semiconductor growth near the electrode can impede charge injection. |

| Interfacial Chemistry | Formation of interface dipoles or chemical reactions can alter the injection barrier. |

| Measurement Technique | The Transmission Line Method (TLM) is a standard technique for quantifying contact resistance. |

Advanced Spectroscopic and Diffraction Characterization of 2,3,9,10 Tetrabutylpentacene

Single Crystal X-ray Diffraction for Precise Structural Elucidation

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. uhu-ciqso.esbruker.com This method is indispensable for determining the exact molecular structure, including bond lengths, bond angles, and intermolecular packing, which are critical factors influencing the material's electronic properties. uhu-ciqso.es

For a compound like 2,3,9,10-tetrabutylpentacene, obtaining high-quality single crystals is the first crucial step. The diffraction experiment involves irradiating the crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern. pdx.edu This pattern is then analyzed to construct a model of the crystal lattice and the arrangement of the molecules within it.

The resulting data from SC-XRD allows for the detailed elucidation of the crystal packing motif. The arrangement of the pentacene (B32325) cores and the conformation of the butyl side chains significantly impact the intermolecular electronic coupling and, consequently, the charge transport characteristics of the material. Different polymorphs, or crystal structures, of the same compound can exhibit vastly different electronic properties. Therefore, SC-XRD is fundamental in correlating the solid-state structure with the observed performance in electronic devices.

Electronic Spectroscopy for Energy Level and Excitonic Feature Probing

Electronic spectroscopy techniques are vital for understanding the energy levels and electronic transitions within a molecule.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. mt.comresearchgate.net This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. khanacademy.org For conjugated aromatic molecules like pentacene derivatives, the most significant electronic transition is the π-π* transition, which involves the excitation of electrons in the delocalized π-system.

The UV-Vis absorption spectrum of this compound, both in solution and in the solid state (as a thin film), provides valuable information. In solution, the spectrum reveals the intrinsic electronic properties of the isolated molecule. The position of the absorption maximum (λmax) is related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). khanacademy.org In the solid state, intermolecular interactions can lead to shifts in the absorption bands and the appearance of new features, such as Davydov splitting, which indicates strong excitonic coupling between adjacent molecules.

Photoelectron spectroscopy (PES) is a powerful surface-sensitive technique that provides direct information about the electronic structure of a material. wikipedia.orglibretexts.org It is based on the photoelectric effect, where irradiating a sample with high-energy photons causes the emission of electrons. youtube.com By analyzing the kinetic energy of these photoelectrons, the binding energies of the electrons in the material can be determined. youtube.com

Ultraviolet Photoelectron Spectroscopy (UPS) uses UV photons to probe the valence electronic levels, which are the molecular orbitals involved in chemical bonding and charge transport. libretexts.org For this compound, UPS is used to directly measure the energy of the HOMO level relative to the vacuum level. This is a critical parameter for understanding charge injection and transport in electronic devices.

X-ray Photoelectron Spectroscopy (XPS) employs X-ray photons to probe the core-level electrons. wikipedia.org While UPS provides information about the valence band, XPS is used for elemental analysis and to determine the chemical state of the elements present in the compound. wikipedia.org It can confirm the purity of the this compound sample and identify any surface contaminants or oxidation states that could affect device performance.

Scanning Probe Microscopy for Surface and Thin Film Morphology

Scanning probe microscopy (SPM) techniques are essential for visualizing the surface and thin-film morphology of materials at the nanoscale. aps.org

Atomic force microscopy (AFM) is a high-resolution imaging technique that provides a three-dimensional topographical map of a surface. beilstein-journals.org It works by scanning a sharp tip attached to a cantilever across the sample surface. The forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create the image. aps.org

For this compound, AFM is used to characterize the morphology of thin films deposited on a substrate. The grain size, shape, and connectivity of the crystalline domains, as well as the surface roughness, are critical parameters that influence charge transport in thin-film transistors. Well-ordered films with large, interconnected grains generally exhibit higher charge carrier mobility.

Scanning tunneling microscopy (STM) is another powerful SPM technique that can achieve atomic resolution. beilstein-journals.org It operates by measuring the quantum tunneling current between a sharp metallic tip and a conductive or semiconductive sample surface. beilstein-journals.org This tunneling current is highly sensitive to the tip-sample distance, allowing for the creation of a detailed topographic image of the surface.

In the context of this compound, STM can be used to visualize the arrangement of individual molecules on a conductive substrate. This provides direct insight into the molecular packing at the interface, which is crucial for understanding charge injection processes. Furthermore, by analyzing the tunneling current as a function of the applied voltage (a technique known as scanning tunneling spectroscopy or STS), information about the local density of electronic states (LDOS) can be obtained, providing a spatial map of the HOMO and LUMO energy levels across the surface.

Compound Index

Electrical Characterization Techniques for Device Performance Metrics

The evaluation of an organic semiconductor's performance in a transistor architecture relies on several key metrics obtained from its current-voltage (I-V) characteristics. abo.fi These metrics are crucial for determining the material's potential for applications in electronic devices. abo.fi

Field-effect mobility (µ) is a primary indicator of how efficiently charge carriers (holes or electrons) move through the semiconductor material under the influence of an electric field. skku.edu It is a critical parameter that directly impacts the switching speed and current-carrying capacity of a transistor. aps.org The mobility is typically extracted from the transfer characteristics of an OFET, which is a plot of the drain-source current (IDS) versus the gate-source voltage (VGS). upc.edu

The calculation is performed in both the linear and saturation regions of the transistor's operation. In the saturation regime, the mobility is determined from the slope of the |IDS|1/2 vs. VGS plot. The relationship is described by the following equation:

IDS,sat = (W / 2L) * Ci * µsat * (VGS - Vth)²

Where:

IDS,sat is the drain-source current in the saturation region.

W is the channel width.

L is the channel length.

Ci is the capacitance per unit area of the gate insulator.

µsat is the field-effect mobility in the saturation region.

VGS is the gate-source voltage.

Vth is the threshold voltage.

A higher mobility value is generally desirable, indicating more efficient charge transport. researchgate.net

No specific field-effect mobility data for this compound is available in the reviewed literature.

On/Off Current Ratio:

The on/off current ratio is a measure of the switching efficiency of a transistor. It is defined as the ratio of the drain current when the transistor is in the "on" state (at a high gate voltage) to the drain current when it is in the "off" state (typically at zero gate voltage). mit.eduresearchgate.net A high on/off ratio is essential for digital logic applications to distinguish clearly between the on and off states, minimizing power consumption in the off state. mit.edu Ratios exceeding 10⁶ are often targeted for practical applications. abo.fi

No specific on/off current ratio data for this compound is available in the reviewed literature.

Subthreshold Swing:

The subthreshold swing (SS) describes how sharply the transistor switches from the off state to the on state. It is defined as the change in gate voltage required to induce a one-decade (10-fold) increase in the drain current. mpg.deresearchgate.net A smaller SS value indicates a more abrupt and efficient switching behavior, which is crucial for low-power electronics. mpg.de The theoretical minimum for SS at room temperature is approximately 60 mV/decade. mpg.deaps.org The subthreshold swing is calculated from the subthreshold region of the transfer characteristic using the following formula:

SS = d(VGS) / d(log10|IDS|)

Factors such as the quality of the semiconductor-dielectric interface and the density of trap states can significantly influence the subthreshold swing. mpg.de

No specific subthreshold swing data for this compound is available in the reviewed literature.

Molecular Engineering and Derivatization Strategies for Pentacene Analogs

Systematic Variation of Alkyl Chain Length and Branching

Attaching alkyl chains to the pentacene (B32325) core is a fundamental strategy to enhance solubility and modify solid-state packing. The length and branching of these chains are critical parameters that can be systematically varied to fine-tune the material's properties. For example, substituting the hydrogen atoms at the 2, 3, 9, and 10 positions with methyl groups has been explored to alter the pentacene core. ntnu.no While specific research on 2,3,9,10-Tetrabutylpentacene is not extensively detailed in the literature, studies on other alkylated pentacenes provide insight into the expected effects.

The primary function of alkyl chains is to increase solubility in common organic solvents, which facilitates purification and enables solution-based processing methods for thin-film fabrication. mdpi.comscispace.com However, the influence of the alkyl chain extends to the solid-state, where it can disrupt the undesirable herringbone packing of unsubstituted pentacene. uky.eduscispace.com The length of the alkyl chain can mediate the crystalline phase of pentacene films. Studies on self-assembled monolayers (SAMs) used to treat substrate surfaces have shown that longer alkyl chains can promote a more ordered bulk-phase crystal structure in the overlying pentacene film, which in turn reduces structural defects and enhances field-effect mobility. nih.govacs.org For instance, a pentacene film grown on a surface treated with a 22-carbon chain SAM (docosyltrichlorosilane) exhibited twice the field-effect mobility of one grown on a 10-carbon chain SAM (decyltrichlorosilane), which was attributed to the suppression of a mixed-phase structure. nih.govacs.org This principle highlights how the length of appended alkyl groups, such as the butyl groups in this compound, is a critical design parameter for controlling crystal packing and electronic performance.

| SAM Alkyl Chain | Chain Length (Carbons) | Resulting Pentacene Phase | Field-Effect Mobility (Relative) | Reference |

|---|---|---|---|---|

| Decyltrichlorosilane (DTS) | 10 | Mixed bulk and thin-film | 1x | nih.govacs.org |

| Docosyltrichlorosilane (DCTS) | 22 | Dominant bulk-phase | 2x | nih.govacs.org |

Strategic Introduction of Heteroatoms or Substituent Functionalities

Beyond simple alkyl chains, the introduction of heteroatoms or diverse functional groups offers a more sophisticated means of tuning the electronic properties and stability of pentacene analogs.

Heteroatom Substitution: Replacing carbon atoms within the aromatic core with heteroatoms like nitrogen is a powerful strategy. researchgate.net This modification, creating aza-pentacenes, can significantly lower the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.netrsc.org Lowering the LUMO level, in particular, can suppress electron transfer from the acene to oxygen, thereby improving the material's stability in ambient conditions. researchgate.net Furthermore, C–H⋯N hydrogen bonding in aza-substituted pentacenes can favor co-planar molecular packing, moving away from the herringbone arrangement and potentially improving electronic coupling. rsc.org The incorporation of isoelectronic boron-nitrogen (BN) units into the pentacene framework has also been shown to lower the HOMO energy level, enhancing stability against oxidation and light exposure while maintaining good charge transport characteristics. nih.gov

Functional Group Substitution: A wide array of functional groups can be appended to the pentacene core to manipulate its properties.

Silylethynyl Groups: Attaching bulky trialkylsilylethynyl groups, such as triisopropylsilylethynyl (TIPS), at the 6- and 13-positions is a well-established method to enforce co-facial π-stacking and improve solubility and stability. mdpi.comuky.edu The rigid silyl-acetylene linker holds the bulky solubilizing groups away from the aromatic core, allowing for close π–π interactions. uky.edu

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups like nitrile (–CN), nitro (–NO₂), or perfluoroalkyl moieties can significantly lower the LUMO energy level. uky.edu This makes the resulting pentacene derivative a better electron acceptor, a desirable property for applications in n-type transistors or as acceptor materials in organic photovoltaic cells. uky.edu

Thiolated Groups: Alkylthio- and arylthio-substituents have been shown to impart a high resistance to photooxidation, leading to some of the most persistent pentacene derivatives, while also ensuring high solubility and relatively small HOMO-LUMO gaps. acs.org

These strategies demonstrate that functionalization allows for precise control over the electronic landscape and physical properties of pentacene analogs. ntnu.no

Correlating Chemical Structure Modifications with Electronic Properties and Solid-State Packing

A central goal of molecular engineering is to establish clear correlations between specific structural modifications and the resulting electronic and solid-state properties. The choice of substituent and its position on the pentacene core directly influences the HOMO-LUMO energy levels and the intermolecular arrangement in the solid state, which together dictate charge transport efficiency.

Functionalization at the 6,13-positions with bulky groups like triisopropylsilylethynyl (TIPS) effectively disrupts the edge-to-face herringbone packing of unsubstituted pentacene. uky.edu This forces a two-dimensional co-facial π-stacking arrangement, which is highly beneficial for intermolecular electronic coupling and, consequently, charge mobility. mdpi.combeilstein-journals.org The interplanar distance in these π-stacked structures can be as short as 3.47 Å. mdpi.com

The electronic properties are also highly tunable. Introducing electron-withdrawing groups like cyano (–CN) or nitro (–NO₂) lowers the LUMO energy level, making the molecule a better electron acceptor. uky.edu Conversely, electron-donating groups would raise the HOMO level. A combined experimental and computational study of various substituted pentacenes revealed a quantitative relationship between the type of substituent and the resulting HOMO-LUMO gap. acs.org For example, silylethynyl-substituted pentacenes possess small HOMO-LUMO gaps, while arylthio-substituted derivatives exhibit high stability. acs.org

Unsymmetrical substitution, where different functional groups are placed at the 6- and 13-positions, leads to more complex packing motifs. For instance, derivatives with a silylethynyl group at one end and an aryl group at the other often adopt a "slipped-stack" arrangement. uky.edubeilstein-journals.org The degree of red-shift in the solid-state UV-vis absorption spectrum compared to the solution spectrum is often taken as an indicator of the strength of local electronic interactions between molecules in the crystal. beilstein-journals.org

| Pentacene Derivative | Substitution Position(s) | Substituent(s) | Solid-State Packing Motif | Key Property/Finding | Reference |

|---|---|---|---|---|---|

| Unsubstituted Pentacene | - | -H | Herringbone | Poor solubility; suboptimal packing for transport | uky.edu |

| 6,13-bis(triisopropylsilylethynyl)pentacene (TIPS-Pentacene) | 6, 13 | -C≡CSi(i-Pr)₃ | 2D π-stacking (bricklayer) | High mobility, solution processable | mdpi.combeilstein-journals.org |

| 2,3,9,10-tetramethylpentacene | 2, 3, 9, 10 | -CH₃ | (Not specified) | Functionalization of the pentacene long axis | ntnu.no |

| 1-nitropentacene derivative | 1 | -NO₂ | Slipped-stack | Lowers LUMO level, suitable as an acceptor | uky.edu |

| Arylthio-substituted pentacene | (various) | -SAr | (Varies) | Highly resistant to photooxidation | acs.org |

| BN-embedded tetrabenzopentacene | Core | B, N atoms | Planar | Lowers HOMO, improves stability | nih.gov |

Development of Structure-Property Relationship Guidelines

Through extensive research on pentacene and its analogs, several guiding principles for designing new materials with targeted properties have emerged. These structure-property relationships form a roadmap for the rational design of next-generation organic semiconductors.

Solubility and Packing Control: To improve solubility and disrupt herringbone packing, attach bulky, sterically demanding groups to the pentacene core. mdpi.comscispace.com Substitution at the 6,13-positions is particularly effective for inducing beneficial π-stacking arrangements. uky.edubeilstein-journals.org The size and shape of the substituent are critical; for example, a substituent with a diameter of approximately 7 Å can promote efficient two-dimensional packing. uky.edu

Tuning Electronic Levels: The HOMO and LUMO energy levels can be predictably tuned through the electronic nature of the substituents. Electron-withdrawing groups (e.g., -CN, -F, -NO₂) lower the LUMO and HOMO levels, enhancing electron-accepting capabilities and often improving air stability. researchgate.netuky.edu Electron-donating groups have the opposite effect. Heteroatom substitution (e.g., nitrogen for carbon) is a reliable method to lower frontier orbital energies. researchgate.netrsc.org

Enhancing Stability: Stability against photo-oxidation is a critical challenge for pentacenes. mdpi.com Strategies to improve stability include lowering the HOMO energy level to make oxidation less favorable, which can be achieved with electron-withdrawing groups or heteroatom substitution. researchgate.netnih.govacs.org Additionally, sterically shielding the reactive central acene rings with bulky substituents can provide kinetic resistance to degradation. acs.org Thiolated (alkylthio- or arylthio-) pentacenes have proven to be exceptionally stable. acs.org

Optimizing Charge Transport: High charge carrier mobility relies on maximizing intermolecular electronic coupling. This is achieved through solid-state packing that features close co-facial π-π interactions. uky.eduuky.edu Therefore, molecular designs should aim to promote planar, stacked arrangements and minimize intermolecular distances. Subtle changes in substitution can lead to different packing motifs (e.g., 1D vs. 2D stacking), which dramatically affects device performance. uky.edu

By applying these guidelines, researchers can move beyond trial-and-error approaches and rationally engineer pentacene analogs, such as this compound, with a desired combination of solubility, stability, and electronic properties for specific applications.

Future Research Trajectories and Academic Outlook for 2,3,9,10 Tetrabutylpentacene

Towards Rational Design Principles for Next-Generation Organic Semiconductors

The rational design of organic semiconductors like 2,3,9,10-tetrabutylpentacene is predicated on establishing a clear understanding of structure-property relationships. The introduction of alkyl chains, such as the butyl groups in this molecule, is a well-established strategy to enhance solubility and influence the intermolecular electronic coupling that governs charge transport.

Future research in this area will likely focus on a multi-pronged approach:

Computational Modeling and Simulation: Density Functional Theory (DFT) and other computational methods will be instrumental in predicting the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, of this compound and its hypothetical derivatives. These simulations can also provide insights into the preferred molecular conformations and packing arrangements, guiding synthetic efforts towards materials with optimized charge transport characteristics.

Systematic Derivatization and a-posteriori Analysis: A systematic synthetic approach to create a library of related compounds, with variations in the length and branching of the alkyl chains at the 2,3,9,10-positions, will be crucial. The empirical data gathered from characterizing these derivatives will allow for the development of robust design principles. Key parameters to investigate would include solubility, thermal stability, and performance in prototype devices.

Understanding the Impact of Regioisomerism: A critical aspect of the rational design will be to elucidate the precise influence of the 2,3,9,10-substitution pattern compared to other possible tetrabutylated pentacene (B32325) isomers. This will involve comparative studies to understand how the specific placement of the butyl groups affects the molecular packing and, consequently, the electronic properties.

Table 1: Predicted and Experimental Parameters for Pentacene Derivatives

| Compound | Substitution Pattern | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Solubility |

|---|---|---|---|---|---|

| Pentacene | Unsubstituted | -5.1 | -2.9 | 2.2 | Low |

| This compound | 2,3,9,10-Tetrabutyl | TBD | TBD | TBD | Expected to be High |

| TIPS-Pentacene | 6,13-bis(triisopropylsilylethynyl) | -5.3 | -3.1 | 2.2 | High |

Potential Integration into Advanced Organic Electronic Device Platforms

The successful integration of this compound into advanced organic electronic devices hinges on its performance as an active semiconductor layer. The enhanced solubility imparted by the butyl groups is expected to make it amenable to solution-based processing techniques, such as spin-coating and inkjet printing, which are key for low-cost and large-area electronics.

Key areas for future investigation include:

Organic Field-Effect Transistors (OFETs): The primary platform to evaluate the charge transport characteristics of this compound will be in an OFET architecture. Research will focus on optimizing the deposition parameters (e.g., solvent choice, annealing temperature) to achieve well-ordered thin films with large crystalline domains. The charge carrier mobility, on/off ratio, and threshold voltage will be benchmarked against established high-performance organic semiconductors.

Organic Photovoltaics (OPVs): The suitability of this compound as a donor material in bulk heterojunction OPVs will be another important research avenue. Its absorption spectrum, energy level alignment with various acceptor materials, and charge generation efficiency will need to be thoroughly investigated.

Flexible and Transparent Electronics: The potential for solution-processing opens up possibilities for fabricating devices on flexible and transparent substrates. Future studies will explore the mechanical and electrical properties of this compound thin films under strain and bending, assessing their viability for applications in wearable electronics and transparent displays.

Table 2: Target Performance Metrics for this compound in OFETs

| Parameter | Target Value | Significance |

|---|---|---|

| Charge Carrier Mobility (µ) | > 1 cm²/Vs | High-speed operation |

| On/Off Ratio | > 10⁶ | Low power consumption |

| Threshold Voltage (Vth) | Low and stable | Predictable device operation |

| Solution Processability | High | Low-cost manufacturing |

Synergistic Approaches Combining Molecular Design with Supramolecular Engineering

Beyond the intrinsic properties of the individual molecule, the collective behavior governed by intermolecular interactions is paramount in determining the performance of an organic semiconductor. Supramolecular engineering offers a powerful toolkit to control the self-assembly of this compound into highly ordered structures.

Future research directions in this synergistic domain include:

Solvent and Additive Engineering: The choice of solvent and the use of small molecule additives can profoundly influence the crystallization process during film deposition. Systematic studies will be needed to identify solvent systems and additives that promote favorable molecular packing, such as a brickwork or herringbone arrangement, which is conducive to efficient charge transport.

Surface-Mediated Assembly: The interface between the organic semiconductor and the dielectric layer is critical for device performance. Research will focus on modifying the surface of the dielectric with self-assembled monolayers (SAMs) to template the growth of highly ordered this compound thin films. The interplay between the butyl chains and the SAMs will be a key area of investigation.

Co-crystallization and Blending: Exploring the co-crystallization of this compound with other organic molecules or blending it with insulating or conducting polymers could lead to novel materials with tailored electronic and morphological properties. These composite systems could offer improved film formation and enhanced device stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.